
N-(5-chloro-2-methoxyphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Descripción general
Descripción
ML277 is a selective activator of the KCNQ1 potassium channel, which is involved in regulating the heart's electrical activity. It was first discovered in 2010 by researchers at the Scripps Research Institute in California. Since then, it has been the subject of numerous studies due to its potential therapeutic applications in treating cardiac arrhythmias and other disorders.
Mecanismo De Acción
ML277 works by selectively activating the KCNQ1 potassium channel, which is responsible for regulating the heart's electrical activity. By increasing the flow of potassium ions, ML277 hyperpolarizes the cell membrane, making it more difficult for the heart to generate abnormal electrical signals that can lead to arrhythmias.
Biochemical and Physiological Effects:
ML277 has been shown to have several biochemical and physiological effects. In vitro studies have shown that ML277 increases the flow of potassium ions and hyperpolarizes the cell membrane. In vivo studies have shown that ML277 can effectively treat cardiac arrhythmias in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ML277 is its selectivity for the KCNQ1 potassium channel. This selectivity makes it an ideal tool for studying the function of this channel in vitro and in vivo. However, one of the limitations of ML277 is its relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for research on ML277. One area of interest is the development of more potent and selective activators of the KCNQ1 potassium channel. Another area of interest is the investigation of the potential therapeutic applications of ML277 in other disorders, such as epilepsy and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of ML277 and its effects on the heart and other organs.
In conclusion, ML277 is a small molecule with significant potential for therapeutic applications in treating cardiac arrhythmias and other disorders. Its selective activation of the KCNQ1 potassium channel makes it an ideal tool for studying the function of this channel in vitro and in vivo. While there are limitations to its use in long-term experiments, the future directions for research on ML277 are promising and warrant further investigation.
Aplicaciones Científicas De Investigación
ML277 has been extensively studied in vitro and in vivo. In vitro studies have shown that ML277 selectively activates the KCNQ1 potassium channel, leading to an increase in potassium ion flow and hyperpolarization of the cell membrane. In vivo studies have shown that ML277 can effectively treat cardiac arrhythmias in animal models.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-29-19-11-8-14(23)12-18(19)24-20(26)13-6-9-15(10-7-13)25-21(27)16-4-2-3-5-17(16)22(25)28/h6-12,16-17H,2-5H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOABTZEVPDOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B3975756.png)

![ethyl oxo{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate](/img/structure/B3975765.png)
![isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3975773.png)
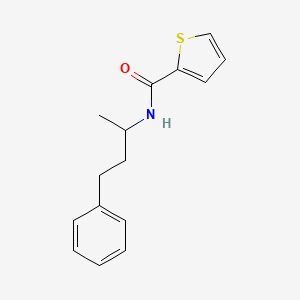
![4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B3975785.png)

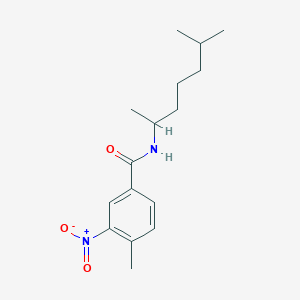
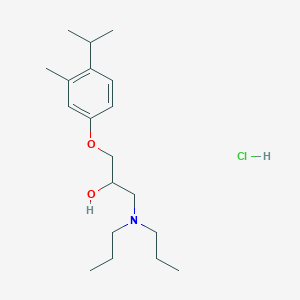

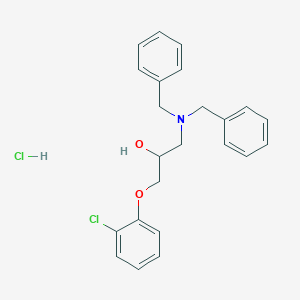
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine](/img/structure/B3975831.png)
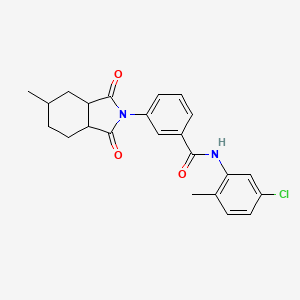
![5-(2,3-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3975855.png)